2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline

CAS No.: 1314446-36-0

Cat. No.: VC2716012

Molecular Formula: C18H15N3

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314446-36-0 |

|---|---|

| Molecular Formula | C18H15N3 |

| Molecular Weight | 273.3 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-6,7-dimethylquinoxaline |

| Standard InChI | InChI=1S/C18H15N3/c1-11-7-16-17(8-12(11)2)21-18(10-20-16)14-9-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3 |

| Standard InChI Key | OCDDPPOFFHBGEJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=CC=CC=C43 |

| Canonical SMILES | CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=CC=CC=C43 |

Introduction

Chemical Structure and Physical Properties

Molecular Structure

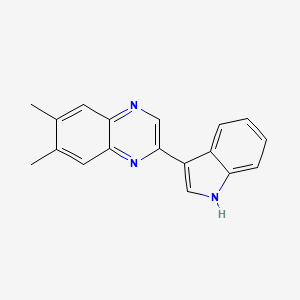

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline has the molecular formula C₁₈H₁₅N₃, consisting of an indole unit connected through its C-3 position to the C-2 position of a 6,7-dimethylquinoxaline. The structure features three nitrogen atoms: one from the indole NH group and two from the quinoxaline system. This arrangement provides multiple sites for potential hydrogen bonding and interaction with biological targets.

Physical Characteristics

The compound exhibits the following physical properties:

-

Appearance: Light yellow crystalline solid

-

Melting Point: 279-281°C

-

Solubility: Limited water solubility; soluble in organic solvents including DMSO and ethanol

The high melting point reflects the extensive π-conjugation and potential for intermolecular hydrogen bonding due to the presence of the indole NH group.

Synthesis Methodology

General Synthetic Approach

The synthesis of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline employs a condensation reaction between indole-based aldehydes and 4,5-dimethyl-1,2-phenylenediamine. According to Kamila et al., this approach allows for the efficient preparation of this compound in good to excellent yields .

Detailed Synthetic Procedure

The synthesis process involves the following key steps:

-

Preparation of an indole-based aldehyde intermediate from the corresponding acid chloride using tributyltin hydride (HSnBu₃)

-

Condensation of this aldehyde with 4,5-dimethyl-1,2-phenylenediamine in the presence of a base (piperidine) in ethanol

-

Heating the reaction mixture at 90°C for a specified duration

This method has been optimized to provide high yields of the target compound. The reaction mechanism involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration steps to yield the quinoxaline structure .

Synthetic Optimization

Studies have shown that the choice of base and solvent significantly affects the yield of the condensation reaction. The combination of piperidine as a base and ethanol as a solvent has been found to provide optimal results for the synthesis of indole-based quinoxalines . This optimization highlights the importance of reaction conditions in achieving efficient synthetic pathways for heterocyclic compounds.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline shows a characteristic absorption band at 3432 cm⁻¹, which is attributed to the NH stretching vibration of the indole moiety . This distinctive feature serves as an important identifier for the compound.

¹H NMR Analysis

The ¹H NMR spectrum (recorded in DMSO-d₆) reveals the following characteristic signals:

-

δ 12.21 (broad singlet, 1H): NH proton of indole

-

δ 9.33 (singlet, 1H): Aromatic CH proton

-

δ 8.74 (doublet of doublets, J = 3.1 Hz, 7.8 Hz, 1H): Aromatic proton

-

δ 8.50 (singlet, 1H): Aromatic proton

-

δ 7.81 (singlet, 1H): Aromatic proton

-

δ 2.46 (singlet, 3H) and δ 2.44 (singlet, 3H): Methyl groups at positions 6 and 7 of the quinoxaline ring

The singlet signals at δ 2.46 and δ 2.44 ppm confirm the presence of the two methyl groups on the quinoxaline ring, while the broad singlet at δ 12.21 ppm is characteristic of the indole NH proton.

Mass Spectrometry

High-resolution mass spectrometry would be expected to confirm the molecular formula C₁₈H₁₅N₃, with a calculated [M+H]⁺ value of approximately 274.1339.

Biological Significance and Activities

Structure-Activity Relationships

The presence of methyl groups at positions 6 and 7 of the quinoxaline ring may influence the biological activity profile of this compound compared to other analogs. Structure-activity relationship studies of similar compounds suggest that:

Comparison with Related Compounds

Comparison with Unsubstituted Analog

The unsubstituted analog, 2-(1H-Indol-3-yl)quinoxaline, differs from the target compound by the absence of methyl groups at positions 6 and 7 of the quinoxaline ring. This structural difference results in:

-

A lower melting point (203-204°C compared to 279-281°C for the dimethyl derivative)

-

Different crystalline properties

Comparison with Other Indole-Quinoxaline Hybrids

Table 1: Comparison of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline with Related Compounds

| Compound | Melting Point (°C) | Key Structural Features | Notable Characteristics |

|---|---|---|---|

| 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline | 279-281 | Methyl groups at positions 6,7 of quinoxaline | Light yellow crystalline solid |

| 2-(1H-Indol-3-yl)quinoxaline | 203-204 | Unsubstituted quinoxaline | Yellow powder |

| 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile | 331-335 | Cyano group at position 5 of indole | Pale yellow solid with characteristic CN absorption at 2220 cm⁻¹ |

The substitution patterns significantly influence the physical properties and potentially the biological activities of these compounds .

N-1 vs. C-3 Connected Quinoxaline-Indoles

An alternative structural arrangement involves quinoxaline connected to the N-1 position of indole rather than the C-3 position. These N-1-quinoxaline-indoles represent a distinct class of compounds with different spatial arrangements and electronic properties . The synthesis of such compounds typically requires different methodologies, involving base-catalyzed addition of indoles to preformed α-iminoketones followed by cyclization steps.

Applications and Future Perspectives

Structure Optimization Strategies

Future research directions for optimizing the properties of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline may include:

-

Introduction of additional functional groups to enhance potency and selectivity

-

Modification of the indole or quinoxaline moieties to improve pharmacokinetic properties

-

Design of analogs with varying substituent patterns to establish comprehensive structure-activity relationships

-

Development of improved synthetic methodologies for efficient preparation of diverse derivatives

Synthetic Challenges and Opportunities

The synthesis of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline and related compounds presents both challenges and opportunities. Current methods employ multi-step procedures, but there is potential for developing more efficient, one-pot syntheses or green chemistry approaches to enhance synthetic accessibility . Such improvements would facilitate the broader exploration of this chemical class in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume